3-(Dimethylamino)pyrrolidine
Overview
Description
3-(Dimethylamino)pyrrolidine is a chemical compound that is related to various other compounds with dimethylamino groups and pyrrolidine or pyridine rings. While the specific compound 3-(Dimethylamino)pyrrolidine is not directly studied in the provided papers, there are several related compounds that can give insights into its potential properties and reactivity. For example, 4-(Dimethylamino)pyridine is used as a catalyst in iodolactonisation reactions , and 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones are synthesized using microwave-assisted synthesis .
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes or microwave-assisted methods. For instance, 4-(Dimethylamino)pyridine is an effective catalyst for iodolactonisation , and microwave-assisted synthesis is used to create 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones efficiently . These methods could potentially be adapted for the synthesis of 3-(Dimethylamino)pyrrolidine.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Dimethylamino)pyrrolidine can be quite complex, with the possibility of forming rigid cyclic tetramers as seen in 3-(dimethylboryl)pyridine . The crystal structure of 4-(dimethylamino)pyridin-1-ium compounds reveals intricate hydrogen bonding and π-π stacking interactions . These structural features could be relevant when considering the molecular structure of 3-(Dimethylamino)pyrrolidine.
Chemical Reactions Analysis
Compounds with dimethylamino groups participate in a variety of chemical reactions. For example, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition and Michael-type reactions , and transformations of (1E,3E)-1-(benzoylamino)-4-(dimethylamino)buta-1,3-diene-1,2,3-tricarboxylates lead to the formation of pyridine and pyrrole derivatives . These reactions suggest that 3-(Dimethylamino)pyrrolidine could also engage in similar types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylamino compounds can vary widely. For instance, some 6-substituted-2,4-dimethyl-3-pyridinols exhibit remarkable antioxidant properties , while the bromination of 3-dimethylaminopyridine results in specific substitution patterns . These studies indicate that the physical and chemical properties of 3-(Dimethylamino)pyrrolidine would need to be investigated to understand its reactivity and potential applications fully.
Scientific Research Applications
Drug Discovery
- Field : Medicinal Chemistry
- Application : The five-membered pyrrolidine ring, which is a part of “3-(Dimethylamino)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis of Biologically Important Derivatives
- Field : Organic Chemistry
- Application : “(S)-(-)-3-(Dimethylamino)pyrrolidine” can be used as a reactant in the syntheses of oxadiazolylthiazole and xanthone derivatives of biological importance .
- Results : The outcomes of these syntheses are the production of oxadiazolylthiazole and xanthone derivatives, which are stated to be of biological importance .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAWMINJNRAQFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374367 | |
Record name | 3-(Dimethylamino)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)pyrrolidine | |
CAS RN |
69478-75-7 | |
Record name | 3-(Dimethylamino)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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